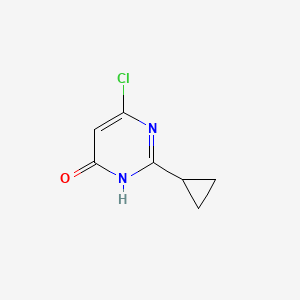

6-Chloro-2-cyclopropylpyrimidin-4(3H)-one

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. fiveable.meevitachem.com Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, underscores its fundamental biological importance. fiveable.me This inherent biological relevance has made pyrimidine derivatives a fertile ground for synthetic chemists. The pyrimidine ring system is a versatile scaffold that can be readily functionalized, allowing for the creation of a vast array of molecules with diverse electronic and steric properties. nih.gov These structural modifications can profoundly influence the biological activity of the resulting compounds, making the pyrimidine core a privileged structure in drug discovery. acs.org

Overview of Pyrimidinone Derivatives in Chemical Research

Pyrimidinone derivatives, which feature a pyrimidine ring with a carbonyl group, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. wikipedia.orgresearchgate.net These activities include potential antiviral, antitumor, anti-inflammatory, and antibacterial properties. thermofisher.comrsc.org The presence of the carbonyl group, along with other substituents, allows for a variety of intermolecular interactions, such as hydrogen bonding, which can be crucial for binding to biological targets like enzymes and receptors. wikipedia.org Consequently, the synthesis and study of novel pyrimidinone derivatives continue to be an active area of chemical research, with the aim of developing new therapeutic agents and tools for chemical biology. rsc.org

Specific Research Focus on 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one

Within the broader family of pyrimidinones, this compound is a compound of specific interest due to its unique combination of functional groups. The cyclopropyl (B3062369) group can impart conformational rigidity and influence metabolic stability, while the chloro substituent provides a reactive handle for further chemical modifications. This combination makes it a potentially valuable intermediate in the synthesis of more complex molecules. While extensive research on this specific molecule is not widely documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. Therefore, understanding its chemical characteristics and synthetic accessibility is a key focus for researchers exploring new chemical entities in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-6(11)10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJFPWOPSNMBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2 Cyclopropylpyrimidin 4 3h One

Retrosynthetic Analysis and Key Precursors for the Pyrimidinone Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one, the analysis begins by disconnecting the chloro group, leading to the precursor 2-cyclopropylpyrimidin-4(3H)-one. A crucial disconnection of the pyrimidinone ring itself reveals two key building blocks: a C3 component, typically a malonic acid derivative, and a cyclopropyl-containing amidine.

This leads to the identification of the following key precursors:

Cyclopropanecarboxamidine: This provides the 2-cyclopropyl substituent and two nitrogen atoms of the pyrimidine (B1678525) ring. It is typically used as its hydrochloride salt for stability.

Diethyl malonate: This three-carbon component serves as the backbone for the C4, C5, and C6 positions of the pyrimidinone ring.

The forward synthesis would, therefore, involve the condensation of these two precursors to form the pyrimidinone ring, followed by chlorination.

Classical and Established Synthetic Routes to Pyrimidinones

The formation of the pyrimidinone core is a fundamental step in the synthesis of this compound. Several classical and well-established methods are available for the construction of pyrimidinone rings.

Cyclization Reactions for Pyrimidinone Formation

The Pinner synthesis is a versatile method for the preparation of pyrimidines, which can be adapted for pyrimidinone synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, such as diethyl malonate, with an amidine. In the context of synthesizing the target molecule's core, diethyl malonate would react with cyclopropanecarboxamidine. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the cyclocondensation. This reaction first forms 2-cyclopropyl-pyrimidine-4,6-diol, which exists in tautomeric equilibrium with 2-cyclopropyl-6-hydroxypyrimidin-4(3H)-one.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Diethyl malonate | Cyclopropanecarboxamidine hydrochloride | Sodium ethoxide, ethanol (B145695), reflux | 2-Cyclopropyl-pyrimidine-4,6-diol |

Table 1: Pinner Synthesis for the Pyrimidinone Core

The Biginelli reaction is a one-pot, three-component reaction that is widely used for the synthesis of dihydropyrimidinones. While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea, its variants can be employed for the synthesis of a wide array of pyrimidine derivatives. Although not the most direct route for this compound, which lacks an arylidene group, the principles of multicomponent reactions are relevant to modern synthetic strategies.

Modern synthetic chemistry often employs three-component reactions for the efficient construction of complex molecules from simple starting materials. For pyrimidinone synthesis, a common strategy involves the reaction of an aldehyde, an amidine, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. These reactions can be catalyzed by a variety of catalysts, including bases and Lewis acids, and often proceed with high atom economy.

Introduction of the 4(3H)-one Moiety

The 4(3H)-one moiety is an integral part of the target molecule's structure. In the synthetic route starting from diethyl malonate and cyclopropanecarboxamidine, the initial product is 2-cyclopropyl-pyrimidine-4,6-diol. This diol exists in tautomeric forms, including the more stable 6-hydroxy-2-cyclopropylpyrimidin-4(3H)-one.

The final step in the synthesis of this compound is the chlorination of the 2-cyclopropyl-pyrimidine-4,6-diol intermediate. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often carried out at elevated temperatures, and sometimes in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the generated HCl. In some cases, the use of a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can lead to a more effective chlorination. This step selectively replaces the hydroxyl group at the 6-position with a chlorine atom to yield the final product.

| Starting Material | Reagent | Conditions | Product |

| 2-Cyclopropyl-pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | Heat, optional base (e.g., pyridine) | This compound |

Table 2: Chlorination Step

Strategies for Incorporating the Cyclopropyl (B3062369) Moiety at Position 2

The introduction of the cyclopropyl group at the 2-position of the pyrimidine ring is a critical aspect of the synthesis. This can be achieved through several approaches.

Direct Introduction of Cyclopropyl Groups

The direct cyclopropanation of a pre-existing pyrimidine ring is a challenging transformation. However, methods involving the reaction of N-vinylpyrimidines with diazoesters in the presence of a ruthenium(II)-phenyloxazoline catalyst have been reported to yield cyclopropyl pyrimidine nucleoside analogues in good yields and with high diastereoselectivity. rsc.org This approach, while demonstrated for N-vinyl derivatives, suggests the potential for developing direct cyclopropanation methods on suitably functionalized pyrimidine precursors.

Synthesis of Cyclopropyl-Substituted Pyrimidine Building Blocks

A more common and versatile strategy involves the use of a pre-formed cyclopropyl-containing building block to construct the pyrimidine ring. The condensation of cyclopropanecarboxamidine with a C3-dicarbonyl compound, such as diethyl malonate, is a prime example of this approach. This method allows for the efficient incorporation of the cyclopropyl moiety at the 2-position of the pyrimidine ring from the outset of the synthesis.

The synthesis of the required cyclopropanecarboxamidine can be achieved from cyclopropanecarbonitrile (B140667) via the Pinner reaction or by treatment with lithium bis(trimethylsilyl)amide followed by protonation.

Table 2: Synthesis of Cyclopropyl-Substituted Pyrimidine Building Blocks

| Precursor | Reagents and Conditions | Building Block |

| Cyclopropanecarbonitrile | 1. HCl, Ethanol; 2. NH₃ | Cyclopropanecarboxamidine hydrochloride |

| Cyclopropanecarboxamidine hydrochloride, Diethyl malonate | Sodium ethoxide, Ethanol, Reflux | 2-cyclopropyl-pyrimidine-4,6-diol |

Stereochemical Control in Cyclopropyl Group Introduction

In cases where a specific stereoisomer of a substituted cyclopropyl group is required, stereochemical control during the introduction of this moiety is paramount. Asymmetric cyclopropanation reactions are well-established in organic synthesis. For instance, the use of chiral catalysts, such as chiral rhodium(II) or copper(I) complexes, in the reaction of alkenes with diazo compounds can afford cyclopropanes with high enantioselectivity.

Furthermore, chemoenzymatic strategies have emerged for the stereoselective synthesis of chiral cyclopropane (B1198618) building blocks. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity. These chiral cyclopropyl building blocks can then be carried forward in the synthesis to produce enantiopure final products.

Regioselective Chlorination Strategies for Position 6

The regioselective introduction of a chlorine atom at the 6-position of the 2-cyclopropylpyrimidin-4(3H)-one core is a critical transformation. As discussed in section 2.2.2.1, a common strategy involves the dichlorination of a dihydroxy precursor followed by selective hydrolysis.

The regioselectivity of the hydrolysis of 4,6-dichloropyrimidines is governed by the electronic properties of the pyrimidine ring. The carbon at the 4-position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the carbon at the 6-position. This inherent reactivity difference can be exploited to achieve selective hydrolysis of the 4-chloro group. Careful control of reaction conditions, such as temperature, pH, and the nature of the nucleophile (e.g., using a hindered base), can further enhance the selectivity of this transformation.

Alternatively, direct regioselective chlorination of a 2-cyclopropylpyrimidin-4(3H)-one precursor could be envisioned, although this would likely be more challenging due to the potential for multiple reactive sites on the pyrimidine ring.

Conversion of Hydroxypyrimidine Precursors to Chloropyrimidines

The transformation of a hydroxyl group on a pyrimidine ring into a chlorine atom is a crucial step. This conversion turns the relatively unreactive hydroxyl group into a good leaving group, making the position susceptible to nucleophilic substitution, a common strategy in the synthesis of more complex pyrimidine derivatives.

The use of inorganic acid halides, particularly phosphorus oxychloride (POCl₃), is a conventional and widely employed method for the chlorination of hydroxypyrimidines. nih.gov This reaction proceeds by converting the hydroxyl group into a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.

The reaction is typically carried out by heating the hydroxypyrimidine substrate in excess POCl₃, which serves as both the reagent and the solvent. nih.gov A tertiary amine, such as pyridine or N,N-diisopropylethylamine (DIPEA), is often added to the reaction mixture. The base serves to neutralize the HCl generated during the reaction and can facilitate the process. For large-scale preparations, environmental and economic factors have driven the development of procedures that use equimolar amounts of POCl₃ under solvent-free conditions at high temperatures in a sealed reactor. nih.gov This modified protocol simplifies the work-up process and minimizes chemical waste. nih.gov

Table 1: General Conditions for Chlorination using Inorganic Acid Halides

| Parameter | Description |

|---|---|

| Substrate | 2-cyclopropylpyrimidine-4,6-diol (B2381095) (or its tautomer) |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) is most common. Thionyl chloride (SOCl₂) may also be used. |

| Stoichiometry | Can range from a slight excess to use as the solvent. nih.gov |

| Additives | Tertiary amines (e.g., Pyridine, DIPEA) are often used as acid scavengers. |

| Temperature | Typically requires heating, often to the reflux temperature of the reagent/solvent. |

| Work-up | The reaction is carefully quenched with ice water, and the pH is adjusted to isolate the product. |

An alternative, though less commonly documented, approach involves the pre-formation of a sodium salt of the hydroxypyrimidine. By treating the hydroxypyrimidine with a strong base like sodium hydride (NaH), the corresponding sodium salt is generated. This salt can then be treated with a chlorinating agent. The formation of the alkoxide or phenoxide salt increases the nucleophilicity of the oxygen atom, potentially altering the reaction pathway or allowing for the use of different, milder chlorinating agents. This method is not as prevalent as the direct use of reagents like POCl₃ for this class of compounds but remains a viable synthetic strategy.

Selective Chlorination of Multi-Hydroxylated Pyrimidines

The synthesis of this compound from its logical precursor, 2-cyclopropylpyrimidine-4,6-diol, presents a challenge of selectivity. The presence of two hydroxyl groups at the 4 and 6 positions means that exhaustive chlorination with a powerful reagent like POCl₃ will typically yield the 4,6-dichloro-2-cyclopropylpyrimidine (B1593117) derivative.

Achieving the target mono-chloro compound requires a selective approach:

Controlled Mono-chlorination: This strategy involves carefully controlling the reaction conditions, such as the stoichiometry of the chlorinating agent (e.g., using only one equivalent), lower reaction temperatures, and shorter reaction times. The goal is to favor the formation of the mono-chlorinated product and minimize the formation of the di-chloro byproduct. This can be difficult to achieve with high yield due to the competitive nature of the second chlorination.

Selective Hydrolysis: An alternative route begins with the readily accessible 4,6-dichloro-2-cyclopropylpyrimidine. One of the two chlorine atoms is then selectively replaced with a hydroxyl group via nucleophilic aromatic substitution (SNAr) using a hydroxide (B78521) source. The differential reactivity of the chlorine atoms at the C4 and C6 positions can potentially be exploited to achieve selective hydrolysis, yielding the desired product.

Advanced and Novel Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and the ability to rapidly generate analogs for research and development. One-pot reactions and solid-phase synthesis are two such advanced approaches applicable to the synthesis of the target molecule and its derivatives.

One-Pot and Telescoped Synthetic Protocols

One-pot or telescoped syntheses involve conducting multiple reaction steps in the same reactor without isolating the intermediate compounds. nih.govnih.gov This approach significantly improves efficiency by reducing handling steps, minimizing solvent usage, and saving time.

A potential one-pot synthesis of this compound could involve:

Ring Formation: The initial step would be the condensation of cyclopropanecarboxamidine with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to form the 2-cyclopropylpyrimidine-4,6-diol ring system.

In-situ Chlorination: Without isolating the diol, the reaction mixture would then be treated directly with a chlorinating agent, such as POCl₃, under controlled conditions to achieve selective mono-chlorination.

This streamlined process avoids the purification of the intermediate hydroxypyrimidine, making it a highly attractive strategy for efficient synthesis.

Solid-Phase Synthesis Techniques for Pyrimidinone Libraries

Solid-phase synthesis is a powerful technique for the construction of large libraries of related compounds for high-throughput screening in drug discovery. mdpi.comnih.govimperial.ac.uk In this method, a starting material is chemically anchored to an insoluble polymer support (resin), and subsequent reactions are performed. Excess reagents and byproducts are easily removed by simple filtration and washing of the resin.

This technique is well-suited for producing diverse pyrimidinone libraries. mdpi.comnih.gov A general strategy would involve attaching a precursor molecule to the solid support, carrying out the pyrimidine ring formation and subsequent chlorination on the resin, and then introducing diversity by reacting the chlorinated pyrimidine with various nucleophiles. The final products are then cleaved from the resin for biological evaluation.

Table 2: General Steps in Solid-Phase Synthesis of a Pyrimidinone Library

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Loading | A starting material (e.g., a protected amidine or a malonate derivative) is covalently attached to the solid support. | To anchor the synthesis to an insoluble, easily handled medium. |

| 2. Cyclization | The pyrimidinone ring is formed on the solid support by reacting the resin-bound intermediate with the necessary reagents in solution. | To build the core heterocyclic scaffold. |

| 3. Chlorination | The resin-bound hydroxypyrimidinone is treated with a chlorinating agent (e.g., POCl₃). | To activate the pyrimidinone core for further diversification. |

| 4. Diversification | The resin-bound chloropyrimidinone is reacted with a library of different nucleophiles (amines, alcohols, etc.). | To create a large number of structurally related final compounds. |

| 5. Cleavage | The final compounds are detached from the solid support using a specific cleavage reagent (e.g., trifluoroacetic acid). | To release the purified final products into solution for analysis and screening. |

Lithiation-Based Functionalization of Pyrimidine Rings

The direct functionalization of pyrimidine rings via lithiation is a powerful tool for introducing substituents at specific positions. This approach is particularly useful for creating carbon-carbon or carbon-heteroatom bonds. In the context of this compound, a hypothetical lithiation-based strategy could involve the selective deprotonation of a suitable pyrimidine precursor.

The C-6 position of the pyrimidine ring can be targeted for lithiation. For instance, studies on the C-6 lithiation of uridine (B1682114) have shown that the process can be mediated by strong bases like lithium hexamethyldisilazide (LiHMDS). nih.gov However, the presence of other reactive sites on the molecule, such as the N-H proton of the pyrimidinone ring, necessitates the use of protecting groups or carefully controlled reaction conditions to achieve regioselectivity. The acidity of the N-H proton would likely lead to deprotonation at this site before C-H lithiation. Therefore, N-protection would be a prerequisite for a successful C-6 lithiation strategy.

A plausible, though not explicitly documented, synthetic sequence could involve:

Protection of the N3-position of a 2-cyclopropylpyrimidin-4(3H)-one precursor.

Directed ortho-lithiation at the C-6 position using a strong lithium amide base.

Quenching the resulting lithiated intermediate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to install the chloro substituent.

Deprotection of the N3-position to yield the final product.

The choice of protecting group and reaction conditions would be critical to the success of this methodology.

Microwave-Assisted Cyclization Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govnanobioletters.com The construction of the this compound scaffold could be efficiently achieved through a microwave-assisted cyclization reaction.

A general and widely applicable method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org For the target molecule, this could translate to the reaction of a cyclopropylamidine with a suitably substituted three-carbon electrophile under microwave irradiation.

A potential microwave-assisted cyclization pathway is outlined in the table below:

| Reactant A | Reactant B | Reagents and Conditions | Product |

| Cyclopropanecarboxamidine | Diethyl 2-chloro-3-oxosuccinate | Base (e.g., NaOEt), Ethanol, Microwave irradiation (100-150 °C) | This compound |

The use of microwave heating in this cyclocondensation can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles with higher yields compared to conventional heating methods. researchgate.net

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for the optimization and scale-up of synthetic routes. This section explores the mechanistic details of the pathways leading to this compound.

Elucidation of Reaction Intermediates and Transition States

The synthesis of pyrimidines typically proceeds through a series of well-defined intermediates. In a classical cyclocondensation reaction, the initial step involves the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

In the context of a lithiation-based approach, the key intermediate is the C-6 lithiated pyrimidine. The stability and reactivity of this organolithium species are critical. Studies on related systems have shown that such intermediates can be characterized at low temperatures using spectroscopic techniques like NMR. mdpi.com The transition state for the reaction of this lithiated intermediate with an electrophile would involve a concerted or stepwise transfer of the chlorine atom.

For cyclization reactions, the mechanism often involves the formation of a tetrahedral intermediate after the initial nucleophilic attack. umich.edu The rate-determining step can be either the initial addition or the subsequent cyclization/dehydration step, depending on the specific substrates and reaction conditions. Theoretical calculations could be employed to model the transition states and determine the activation energies for the different steps in the reaction pathway.

Kinetic Studies and Reaction Optimization for Scalability

Kinetic studies are essential for understanding the factors that control the rate of a reaction and for optimizing the process for large-scale production. For the synthesis of this compound, kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration, catalyst loading).

The data obtained from kinetic studies can be used to determine the reaction order, rate constants, and activation parameters. This information is invaluable for identifying potential bottlenecks in the process and for developing strategies to improve the reaction efficiency. For instance, if the kinetic data suggests that the cyclization step is slow, reaction conditions could be modified (e.g., by increasing the temperature or using a more effective catalyst) to accelerate this step.

For microwave-assisted synthesis, kinetic studies can be more complex due to rapid heating. However, specialized equipment allows for real-time monitoring of reaction parameters. Optimization of microwave parameters such as power, temperature, and ramp time is crucial for achieving reproducible results and for the safe scale-up of the process.

Role of Catalysis in Yield and Selectivity

Catalysis plays a fundamental role in many synthetic routes to pyrimidines, influencing both the reaction rate and the selectivity. mdpi.com In the synthesis of this compound, catalysts can be employed in various steps.

For instance, in a potential cross-coupling approach to introduce the cyclopropyl group, a palladium catalyst would be essential. The choice of palladium precursor and ligand can have a profound impact on the yield and selectivity of the reaction. acs.org The catalytic cycle for such a cross-coupling reaction would involve oxidative addition, transmetalation, and reductive elimination steps.

Chemical Reactivity and Derivatization Strategies of 6 Chloro 2 Cyclopropylpyrimidin 4 3h One

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the principal reaction pathway for the derivatization of 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one. The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (a Meisenheimer-like complex), making the displacement of the chlorine atom favorable. researchgate.netresearchgate.net

Reactivity of the Chlorine Atom at Position 6 towards Various Nucleophiles

The chlorine atom at the C-6 position of the pyrimidinone ring is the primary site for nucleophilic attack. This position is activated towards substitution due to its para relationship with the ring nitrogen at N-3 and ortho to N-1, which help to stabilize the intermediate formed during the addition-elimination mechanism of the SNAr reaction. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted pyrimidinones.

Common classes of nucleophiles include:

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are frequently used to introduce substituted amino groups, a common modification in the synthesis of bioactive molecules. researchgate.netnih.gov

O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers, although sometimes requiring more forcing conditions compared to aminolysis.

S-Nucleophiles: Thiolates are potent nucleophiles that readily displace the chlorine to form thioethers. Studies on related chloro-aromatic compounds show that sulfur nucleophiles like thiophenolate and polysulfides are highly reactive. google.com

The reactivity of these nucleophiles generally follows their nucleophilicity, with thiolates often being more reactive than amines, which are in turn more reactive than alcohols.

Influence of the Pyrimidinone Ring System on SNAr Efficiency

The pyrimidinone ring system is inherently electron-deficient, which is a prerequisite for an efficient SNAr reaction. The two nitrogen atoms withdraw electron density from the ring carbons, making them electrophilic and susceptible to nucleophilic attack. This π-deficient character significantly enhances the rate of SNAr compared to a simple chlorobenzene (B131634) ring. researchgate.net

Furthermore, the carbonyl group at the C-4 position in the pyrimidin-4(3H)-one tautomer further activates the ring towards nucleophilic substitution. By resonance and inductive effects, it helps to delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. The presence of the cyclopropyl (B3062369) group at C-2 can also exert a modest electronic influence on the ring, though its effect is generally less pronounced than that of the ring nitrogens and the carbonyl group.

Aminolysis Reactions of the Chlorinated Pyrimidinone

Aminolysis, the reaction with amine nucleophiles, is one of the most widely utilized transformations for this class of compounds, often employed in the synthesis of kinase inhibitors and other therapeutic agents. The reaction typically proceeds by heating the chlorinated pyrimidinone with a primary or secondary amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

While specific data for this compound is not extensively published, analogous reactions on related chloropyrimidines provide clear precedents. For example, the synthesis of various 4-amino-6-chloropyrimidine (B18116) derivatives often involves heating with an excess of aqueous ammonium (B1175870) hydroxide (B78521) in an autoclave to install an amino group.

| Amine Nucleophile | Typical Conditions | Product Type | Reference Example |

|---|---|---|---|

| Ammonia (aq. NH4OH) | 2-Propanol, 80°C, Autoclave | 6-Amino-pyrimidinone | Displacement of Cl on a pyrimidine core |

| Primary Aliphatic Amines | DMF or Dioxane, Base (e.g., DIPEA), 80-120°C | 6-(Alkylamino)-pyrimidinone | General aminolysis of chloropyrimidines researchgate.net |

| Secondary Aliphatic Amines | Acetonitrile, Base (e.g., DIPEA), 0°C to RT | 6-(Dialkylamino)-pyrimidinone | Reaction with 5-chloro-2,4,6-trifluoropyrimidine |

| Anilines | Refluxing alcohol (e.g., n-propanol), Base (e.g., Na2CO3) | 6-(Arylamino)-pyrimidinone | Reaction on a 4-chloro-6-methoxypyrimidine (B185298) researchgate.net |

Transformations Involving the Cyclopropyl Group at Position 2

The cyclopropyl group is a popular substituent in medicinal chemistry because it introduces conformational rigidity and can improve metabolic stability.

Retention and Modification of the Cyclopropyl Ring

In the vast majority of synthetic applications involving 2-cyclopropylpyrimidines, the cyclopropyl ring is retained intact throughout the reaction sequences. The ring is generally stable under the conditions used for SNAr reactions. The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism compared to other alkyl groups. researchgate.net

While direct modification of the cyclopropyl group on the pyrimidinone core is not a common strategy, it is chemically possible under specific conditions. Due to significant ring strain, cyclopropyl groups can undergo ring-opening reactions, but this typically requires harsh conditions or specific catalytic activation that are not employed during standard nucleophilic substitutions. For synthetic purposes, the cyclopropyl group is typically installed early in the synthesis and carried through as a stable structural element. researchgate.net

Reactions at the Cyclopropyl Moiety's Periphery

The cyclopropyl group is a strained three-membered ring that exhibits unique chemical properties. researchgate.net While often stable, the high ring strain can facilitate ring-opening reactions under certain conditions, particularly when the ring is activated by adjacent functional groups. For cyclopropanes bearing an electron-accepting group, reactions as electrophiles in polar, ring-opening processes are common. nih.govbohrium.com These reactions can be initiated by nucleophiles, leading to 1,3-difunctionalized products.

In the context of this compound, the pyrimidinone ring acts as an electron-withdrawing substituent, potentially activating the cyclopropyl ring towards nucleophilic attack. The polarization of the C-C bonds in the cyclopropyl ring enhances its reactivity. nih.gov For instance, donor-acceptor cyclopropanes are known to undergo a variety of ring-opening reactions with N-nucleophiles, providing a route to 1,3-functionalized compounds which are valuable building blocks for synthesizing N-heterocycles. bohrium.com A ring-opening rearrangement reaction of N-cyclopropylamide, for example, has been shown to occur in the presence of AlCl₃, proceeding through an aziridine (B145994) intermediate. researchgate.net Such reactions highlight the potential for the cyclopropyl ring in the target molecule to be chemically transformed, although specific studies on this compound are not prevalent.

Influence of the Cyclopropyl Group on Overall Molecular Reactivity (Steric and Electronic Effects)

Electronic Effects: The bonding in a cyclopropyl ring is described by models like the Coulson-Moffit or Walsh model, which attribute it significant sp² character and p-orbital characteristics. wikipedia.org This allows the cyclopropyl group to act as a good π-electron donor through hyperconjugation, a property that can stabilize adjacent carbocations. wikipedia.orgstackexchange.com This electron-donating nature can influence the electron density of the attached pyrimidinone ring. While the pyrimidinone core is generally electron-deficient, the cyclopropyl group at the C2 position can modulate this property, potentially affecting the reactivity of the ring's other substituents, such as the chlorine atom at C6 and the nitrogen atoms.

Steric Effects: The cyclopropyl group also exerts steric hindrance around the C2 position of the pyrimidine ring. This steric bulk can direct the approach of reagents to other positions on the ring. For example, in reactions involving the nitrogen atoms or the C6-chloro group, the cyclopropyl moiety can influence the regioselectivity by sterically shielding nearby sites. In transition metal-catalyzed reactions, the steric profile of the cyclopropyl group can impact the coordination of the catalyst and the subsequent reaction steps. nih.gov

Reactions at the Pyrimidinone Nitrogen Atoms (N-alkylation, N-acylation)

The pyrimidinone ring of this compound contains two nitrogen atoms (N1 and N3) that can potentially undergo reactions such as alkylation and acylation. The N3 atom bears a proton and can be readily deprotonated to form an anion, which can then react with electrophiles. The N1 atom, being part of an amide-like system, is less nucleophilic but can still react under certain conditions.

N-alkylation is a common transformation for pyrimidinone systems. nih.gov Typically, this reaction is carried out using an alkyl halide in the presence of a base. The base deprotonates the N3-H, generating a nucleophilic nitrogen that attacks the alkyl halide. The choice of base and solvent can influence the reaction's efficiency and, in cases of multiple reactive sites, its regioselectivity. For related heterocyclic systems like 2-amino-6-chloropurines, N-alkylation has been studied extensively, with reactions often yielding a mixture of N9 and N7 isomers, highlighting the competitive nature of alkylation at different ring nitrogens. mdpi.com

N-acylation can be achieved using acylating agents like acetyl chloride or benzoyl chloride. nih.gov Similar to alkylation, this reaction typically proceeds via the nucleophilic attack of a deprotonated nitrogen atom on the acylating agent. These reactions result in the formation of N-acyl phosphazenium ions in related phosphazene systems, which are readily hydrolyzed. nih.gov For this compound, acylation would likely occur at the N3 position.

| Reaction Type | Reagents | Position | General Outcome |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N3 (primarily) | Formation of N-alkylated pyrimidinone |

| N-Acylation | Acyl halide (e.g., CH₃COCl), Base | N3 (primarily) | Formation of N-acylated pyrimidinone |

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)

Electrophilic aromatic substitution is generally not a feasible reaction pathway for the pyrimidine ring in this compound. Pyrimidine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles.

The deactivating effect is further intensified by the presence of the chloro and carbonyl groups on the ring, both of which are electron-withdrawing. Consequently, the pyrimidine ring in this molecule is highly resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. Such reactions typically require harsh conditions and often result in low yields, if they proceed at all. Therefore, this reaction pathway is not considered a practical strategy for the derivatization of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The C6-chloro substituent on the pyrimidinone ring can be effectively replaced with various aryl, heteroaryl, or vinyl groups using this method. rsc.org

A typical Suzuki-Miyaura reaction on this substrate would involve reacting it with a boronic acid (or a boronate ester) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.commdpi.com Microwave irradiation has been shown to be an efficient method for accelerating these reactions. rsc.orgmdpi.com

Table of Exemplary Suzuki-Miyaura Coupling Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature | Outcome |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 °C | C-C bond formation at C6 mdpi.com |

| XPhosPdG2 | XPhos | K₂CO₃ | Toluene/H₂O | 100 °C (Microwave) | C-C bond formation at C6 rsc.org |

| Na₂PdCl₄ | cataCXium F sulf | K₂CO₃ | H₂O / n-Butanol | 100 °C | C-C bond formation at C6 researchgate.net |

Other Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Besides the Suzuki-Miyaura coupling, the C6-chloro group can also participate in other important cross-coupling reactions.

The Sonogashira reaction allows for the formation of a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. researchgate.netnih.gov The introduction of an alkynyl group provides a versatile functional handle for further transformations.

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of the aryl halide with an alkene. nih.govnih.gov This reaction would couple an alkene at the C6 position of the pyrimidinone ring, leading to the formation of a substituted vinyl pyrimidinone derivative. The reaction typically proceeds via oxidative addition of the aryl chloride to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. nih.gov

Functional Group Interconversions on the Pyrimidinone Core

The reactivity of the pyrimidinone core of this compound is a critical aspect of its chemical profile, allowing for a variety of derivatization strategies. These transformations can be broadly categorized into hydrolytic and oxidative processes, as well as reductive transformations, each offering unique pathways to novel molecular architectures.

Hydrolysis and Oxidation Reactions

The pyrimidinone ring, while possessing aromatic character, is susceptible to hydrolytic cleavage under certain conditions, particularly under strong base. While specific studies on the hydrolysis of this compound are not extensively documented, analogies can be drawn from related pyrimidinone structures. For instance, the hydrolysis of pyrimidine (6-4) pyrimidone photoproducts under basic conditions has been shown to proceed via the cleavage of the N3-C4 bond. nih.govnih.gov This suggests that under vigorous basic conditions, the pyrimidinone ring of the target compound could potentially undergo a similar ring-opening hydrolysis.

Oxidation of the pyrimidinone core presents another avenue for functional group interconversion. While direct oxidation of this compound is not prominently reported, the pyrimidine scaffold is known to undergo oxidative transformations. For example, certain pyrimidine derivatives can be oxidized to barbituric acid or its derivatives. ontosight.aimdpi.comwikipedia.org Such transformations would involve the introduction of additional carbonyl functionalities onto the pyrimidinone ring, significantly altering its electronic and steric properties. The specific reagents and conditions required for such an oxidation on the title compound would need to be empirically determined, but could potentially involve strong oxidizing agents.

| Reaction Type | Potential Product | Reagents and Conditions (Hypothetical) |

| Hydrolysis | Ring-opened derivative | Strong aqueous base (e.g., NaOH, KOH), heat |

| Oxidation | 2-cyclopropyl-6-chloro-barbituric acid derivative | Strong oxidizing agents (e.g., KMnO4, RuO4) |

Reductive Transformations

Reductive transformations of this compound can be directed at two primary sites: the chloro substituent and the pyrimidinone ring itself.

Reductive Dechlorination:

The chlorine atom at the 6-position is a prime target for reductive removal, a common strategy in medicinal chemistry to modulate biological activity. wikipedia.org Catalytic hydrogenation is a widely employed method for reductive dehalogenation of chloropyrimidines. wikipedia.org Typical conditions involve the use of a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source. This process would yield 2-cyclopropylpyrimidin-4(3H)-one, a valuable intermediate for further functionalization.

Reduction of the Pyrimidinone Ring:

The pyrimidinone ring can also undergo reduction, leading to dihydro- or tetrahydropyrimidine (B8763341) derivatives. Catalytic hydrogenation is a key method for this transformation. The reduction of pyrimidin-2(1H)-ones using a palladium catalyst has been shown to proceed via the hydrogenation of the C=N bond to afford chiral cyclic ureas. dicp.ac.cn Similarly, the use of metal hydrides like sodium borohydride (B1222165) can reduce pyrimidin-2(1H)-ones to their dihydro and tetrahydro counterparts. rsc.org

The catalytic hydrogenation of pyrimidine nucleosides and nucleotides has also been demonstrated to reduce the 4,5-double bond under mild conditions with a rhodium catalyst. acs.org Furthermore, iridium-catalyzed asymmetric hydrogenation of 4-substituted pyrimidines can yield chiral 1,4,5,6-tetrahydropyrimidines. nih.gov These examples suggest that the pyrimidinone core of this compound could be selectively reduced to the corresponding dihydropyrimidinone or tetrahydropyrimidinone under appropriate catalytic conditions. Such transformations introduce stereocenters and increase the three-dimensionality of the molecule, which can be advantageous for biological applications.

| Transformation | Reagent/Catalyst | Product |

| Reductive Dechlorination | H₂, Pd/C | 2-cyclopropylpyrimidin-4(3H)-one |

| Ring Hydrogenation | H₂, Pd or Rh or Ir catalyst | 6-chloro-2-cyclopropyl-dihydropyrimidin-4(3H)-one |

| Ring Hydrogenation | H₂, Pd or Rh or Ir catalyst | 6-chloro-2-cyclopropyl-tetrahydropyrimidin-4(3H)-one |

| Ring Reduction | NaBH₄ | 6-chloro-2-cyclopropyl-dihydropyrimidin-4(3H)-one |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic makeup of a molecule. These calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are fundamental to understanding a molecule's chemical character.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org

For this compound, the HOMO is expected to be localized primarily on the pyrimidinone ring, particularly on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The electron-donating nature of the cyclopropyl group may also contribute to the HOMO's energy and distribution. Conversely, the LUMO is likely to be distributed over the pyrimidinone ring, with significant contributions from the electrophilic carbon atoms and the chlorine atom.

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org Theoretical calculations on similar pyrimidine derivatives suggest that the introduction of a chlorine atom, an electron-withdrawing group, could lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and enhancing the molecule's reactivity towards nucleophiles.

Interactive Data Table: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The values presented are hypothetical and for illustrative purposes, based on general trends for similar molecules. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. nih.gov

In this compound, the electronegative oxygen and chlorine atoms are expected to create regions of high electron density, depicted as red or yellow on an MEP map. These regions represent potential sites for electrophilic attack. The hydrogen atom attached to the nitrogen in the ring and the hydrogen atoms of the cyclopropyl group are likely to be in electron-deficient regions, shown in blue, making them susceptible to nucleophilic interaction. The pyrimidinone ring itself will exhibit a complex electrostatic potential due to the interplay of the electronegative heteroatoms and the aromatic-like system.

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its biological activity and chemical reactivity. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, a key conformational feature is the orientation of the cyclopropyl group relative to the pyrimidinone ring.

Studies on N-cyclopropyl amides have revealed interesting conformational preferences. nih.gov It is plausible that the cyclopropyl group in this compound also adopts a preferred orientation to minimize steric hindrance and optimize electronic interactions with the pyrimidinone ring. The rotation around the C-C bond connecting the cyclopropyl group and the pyrimidinone ring would likely have a relatively low energy barrier, leading to a dynamic equilibrium between different conformers. Computational methods can be used to calculate the potential energy surface for this rotation and identify the lowest energy conformers.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile of a reaction, providing insights into its feasibility and kinetics.

The synthesis of pyrimidinone derivatives often involves multicomponent reactions, such as the Biginelli reaction. nih.govacs.org Computational studies can be employed to investigate the mechanism of such reactions for the synthesis of this compound. For example, a plausible synthesis could involve the condensation of a cyclopropyl-substituted amidine with a chlorinated β-keto ester.

Theoretical calculations could model the various steps of this proposed synthesis, including the initial condensation, cyclization, and any subsequent tautomerization or rearrangement steps. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. This information is invaluable for optimizing reaction conditions and improving yields in a laboratory setting.

The transition state is the highest energy point along a reaction coordinate and represents the "point of no return" for a chemical transformation. testbook.com Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction.

For key transformations involving this compound, such as nucleophilic substitution at the chlorine-bearing carbon, computational methods can be used to locate and characterize the corresponding transition states. For instance, in a reaction with a nucleophile, the transition state would likely involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The calculated energy of this transition state would directly relate to the activation energy of the reaction, providing a quantitative measure of its rate.

Interactive Data Table: Predicted Energetics for a Hypothetical Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials (this compound + Nucleophile) |

| Transition State | +25 | Highest energy point of the reaction |

| Products | -10 | Final products of the reaction |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would depend on the specific nucleophile and reaction conditions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule and its flexibility over time. For this compound, MD simulations would be crucial in understanding the rotational dynamics of the cyclopropyl group relative to the pyrimidinone ring. Studies on other pyrimidine derivatives have shown that the pyrimidine ring itself possesses considerable conformational flexibility. This flexibility, coupled with the rotation of the cyclopropyl substituent, would define the accessible conformational space of the molecule.

MD simulations can also elucidate the stability of different tautomeric forms of the pyrimidinone ring in various environments. The 4(3H)-one tautomer is generally the most stable form for such systems, and MD simulations can provide insights into the energy barriers for tautomerization and the influence of solvent on this equilibrium.

A key aspect to investigate would be the conformational preference of the cyclopropyl group. The orientation of this group can significantly impact the molecule's steric and electronic profile, which is critical for its interaction with biological targets. The table below summarizes typical parameters and expected outcomes from an MD simulation of this compound.

| Simulation Parameter | Typical Value/Setting | Expected Insights for this compound |

| Force Field | AMBER, CHARMM, GROMOS | Accurate representation of atomic interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) | Understanding of solvent effects on conformation and stability. |

| Simulation Time | 100-500 ns | Thorough sampling of conformational space. |

| Analysis | RMSD, RMSF, Dihedral Angles | Quantification of structural stability, flexibility, and rotational preferences of the cyclopropyl group. |

Molecular Docking Studies and Ligand-Receptor Interactions (e.g., CH-π Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, such as the active site of a kinase. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that drive binding. Pyrimidine-based compounds are well-known kinase inhibitors, and it is likely that this compound would also target the ATP-binding site of various kinases.

Docking simulations of pyrimidine derivatives into kinase active sites consistently reveal a common binding motif. The pyrimidine core often forms one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. For this compound, the nitrogen atoms and the carbonyl group of the pyrimidinone ring are potential hydrogen bond donors and acceptors.

Beyond hydrogen bonding, van der Waals and hydrophobic interactions play a significant role in stabilizing the ligand-receptor complex. The chlorine atom at the 6-position can participate in halogen bonding or hydrophobic interactions.

A particularly important non-covalent interaction that is likely to be observed is the CH-π interaction. These interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are increasingly recognized as crucial for ligand binding and specificity.

The table below outlines the probable key interactions between this compound and a generic kinase active site.

| Interaction Type | Donor/Acceptor on Ligand | Probable Interacting Residues in Kinase |

| Hydrogen Bonding | Pyrimidinone N-H, C=O | Hinge region backbone amides and carbonyls |

| Hydrophobic/van der Waals | Cyclopropyl group, Chloro group | Aliphatic and aromatic residues in the active site |

| CH-π Interactions | Cyclopropyl C-H bonds | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

The cyclopropyl group is a popular substituent in medicinal chemistry due to its unique properties. Its rigid nature restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a receptor, thereby increasing binding affinity.

The steric profile of the cyclopropyl group allows it to fit into specific hydrophobic pockets within a kinase active site. More importantly, the C-H bonds of the cyclopropyl ring are known to be good donors for CH-π interactions with aromatic residues in the binding pocket. These interactions can significantly contribute to the binding affinity and selectivity of the inhibitor. Computational studies on other cyclopropyl-containing inhibitors have demonstrated the importance of these CH-π interactions in achieving high potency.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Insights

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the inhibitory activity against a specific target. The model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence the activity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor feature.

A hydrogen bond acceptor feature.

A hydrophobic feature (representing the cyclopropyl group).

An aromatic/hydrophobic feature (representing the pyrimidine ring).

Such a model would be invaluable for virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of more potent analogs.

The following table presents a hypothetical pharmacophore model for pyrimidinone-based kinase inhibitors.

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

| Hydrogen Bond Acceptor | Pyrimidinone C=O | Interaction with hinge region |

| Hydrogen Bond Donor | Pyrimidinone N-H | Interaction with hinge region |

| Hydrophobic/Aromatic | Pyrimidine ring | Stacking interactions |

| Hydrophobic | Cyclopropyl group | Filling hydrophobic pocket, CH-π interactions |

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The solvent plays a critical role in molecular interactions, and accurately modeling its effects is essential in computational chemistry. For this compound, both implicit and explicit solvation models can be employed.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are well-suited for initial docking studies and for calculating solvation free energies. They are particularly useful for studying the relative stability of tautomers in different solvents.

Explicit solvation models , where individual solvent molecules (e.g., water) are included in the simulation box, provide a more detailed and accurate representation of solvent-solute interactions. These models are essential for molecular dynamics simulations to capture the specific hydrogen bonding network of water molecules around the solute and its effect on the conformational dynamics.

The choice between implicit and explicit models depends on the specific research question and the available computational resources. For binding free energy calculations, a combination of both approaches, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, is often used. These methods utilize snapshots from an explicit solvent MD simulation and then apply an implicit solvent model to calculate the solvation energies. nih.govnih.gov

Reactivity and Chemical Transformations

The chemical reactivity of 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one is dictated by its functional groups. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiols, at this position. The nitrogen atoms in the pyrimidine (B1678525) ring can also participate in reactions, and the carbonyl group can undergo typical ketone chemistry. The cyclopropyl (B3062369) group is generally stable but can undergo ring-opening reactions under certain harsh conditions. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation of 6 Chloro 2 Cyclopropylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the structure of a molecule by probing the magnetic properties of atomic nuclei. For the structural elucidation of 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to map out the proton and carbon environments and their connectivities.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the NH proton, and the protons of the cyclopropyl (B3062369) group.

The pyrimidine ring contains one aromatic proton, which is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 6.0 and 8.5 ppm. The exact chemical shift is influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group. For a similar compound, 6-Chloropyrimidin-4(3H)-one, a predicted ¹H NMR spectrum shows signals at approximately 6.51 ppm and 8.21 ppm, which can be attributed to the pyrimidine proton and the NH proton, respectively. ichemical.com The NH proton of the pyrimidine ring is also expected to be a singlet and may appear in a wide range of chemical shifts, often as a broad signal due to hydrogen bonding and exchange phenomena.

The cyclopropyl group protons will exhibit a more complex splitting pattern in the upfield region of the spectrum, typically between δ 0.5 and 2.0 ppm. The methine proton (CH) will likely appear as a multiplet due to coupling with the methylene (B1212753) protons (CH₂). The four methylene protons are diastereotopic and will likely appear as two separate multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | ~6.5 - 8.2 | Singlet (s) |

| NH | Variable, broad | Singlet (s) |

| Cyclopropyl-CH | ~1.0 - 2.0 | Multiplet (m) |

| Cyclopropyl-CH₂ | ~0.5 - 1.5 | Multiplet (m) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The pyrimidine ring carbons are expected to resonate in the downfield region. The carbonyl carbon (C=O) will be the most downfield, typically in the range of δ 160-180 ppm. The carbons attached to the chlorine (C-Cl) and the nitrogen atoms will also be significantly downfield. The carbon of the pyrimidine ring attached to the cyclopropyl group will also have a characteristic chemical shift.

The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon (CH) will be at a slightly lower field than the methylene carbons (CH₂), which are expected to be in the range of δ 5-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C=O | ~160 - 180 |

| Pyrimidine C-Cl | ~150 - 165 |

| Pyrimidine C-N | ~140 - 160 |

| Pyrimidine CH | ~100 - 120 |

| Cyclopropyl CH | ~15 - 30 |

| Cyclopropyl CH₂ | ~5 - 20 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the proton and carbon signals of the pyrimidine CH group and the cyclopropyl CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different parts of the molecule. For instance, it would show correlations between the cyclopropyl protons and the pyrimidine carbon to which the cyclopropyl group is attached, as well as correlations between the pyrimidine proton and adjacent carbons in the ring.

The cyclopropyl group has a unique electronic structure due to its strained three-membered ring, which can be further investigated using specialized NMR techniques. The hybridization of the carbon bonding orbitals in cyclopropanes is considered to be close to sp², which influences the ¹³C-H coupling constants. Detailed analysis of these coupling constants can provide further confirmation of the cyclopropyl moiety's presence and its electronic environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₇H₇ClN₂O, HRMS would be used to confirm this composition. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks having a ratio of approximately 3:1.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 171.0274 | (To be determined experimentally) |

| [M+Na]⁺ | 193.0093 | (To be determined experimentally) |

The experimentally observed exact mass would be compared to the calculated mass for the proposed formula. A close match (typically within a few parts per million) provides strong evidence for the correct elemental composition of the synthesized compound.

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) can be employed. The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation of pyrimidinone derivatives often follows predictable pathways. cdnsciencepub.comsapub.org Key fragmentation patterns expected for this compound would likely involve:

Loss of the Cyclopropyl Group: Cleavage of the bond between the pyrimidine ring and the cyclopropyl substituent is a probable fragmentation pathway. This would result in a significant fragment ion corresponding to the pyrimidinone core.

Loss of Chlorine: The chlorine atom can be lost as a radical, leading to a fragment ion with a mass difference of approximately 35 or 37 amu (for the ³⁵Cl and ³⁷Cl isotopes, respectively) from the parent or other fragments.

Ring Cleavage: The pyrimidinone ring itself can undergo cleavage. A characteristic fragmentation for 2-pyrimidinone involves the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO). cdnsciencepub.com Similar pathways, including retro-Diels-Alder reactions, can be anticipated for this substituted derivative. nih.gov

Sequential Losses: A combination of these events can occur, leading to a series of fragment ions. For example, the initial loss of the cyclopropyl group could be followed by the elimination of CO from the pyrimidinone ring. cdnsciencepub.comcdnsciencepub.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Neutral Loss | Predicted Fragment Ion Structure |

|---|---|---|

| α-Cleavage of Cyclopropyl Group | C₃H₅• | [M - C₃H₅]⁺ |

| Loss of Chlorine Radical | Cl• | [M - Cl]⁺ |

| Loss of Carbon Monoxide | CO | [M - CO]⁺ |

| Sequential Loss | C₃H₅•, then CO | [M - C₃H₅ - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretching: A medium to strong absorption band is expected in the region of 3100-3300 cm⁻¹ due to the stretching vibration of the N-H bond in the pyrimidinone ring. researchgate.net

C-H Stretching: Absorptions corresponding to C-H stretching will appear in two regions. The sp² C-H stretch of the pyrimidine ring is typically found around 3000-3100 cm⁻¹. The C-H bonds of the cyclopropyl group will exhibit stretching vibrations at slightly lower frequencies, generally in the 2900-3000 cm⁻¹ range. libretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) in the pyrimidinone ring is expected between 1650 and 1700 cm⁻¹. researchgate.netresearchgate.net Its exact position can be influenced by hydrogen bonding in the solid state.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in the 1550-1650 cm⁻¹ region. researchgate.net

C-Cl Stretching: The absorption for the C-Cl bond is typically found in the fingerprint region, between 600 and 800 cm⁻¹, and can be used to confirm the presence of the chlorine substituent. researchgate.netasianpubs.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3100 - 3300 | Medium-Strong |

| C-H (Cyclopropyl) | Stretching | 2900 - 3000 | Medium |

| C=O (Amide) | Stretching | 1650 - 1700 | Strong |

| C=N / C=C (Ring) | Stretching | 1550 - 1650 | Medium-Strong |

| C-Cl | Stretching | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidinone core of this compound contains π-electrons and non-bonding electrons (on nitrogen and oxygen atoms), which can be excited by UV radiation.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to:

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyrimidinone ring system. These bands are expected to appear at shorter wavelengths (higher energy). orientjchem.org

n → π Transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net These transitions are lower in energy and thus appear at longer wavelengths compared to the π → π* transitions.

The positions of these absorption maxima (λ_max) can be influenced by the substituents on the pyrimidinone ring. The chloro and cyclopropyl groups can cause slight shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to the unsubstituted pyrimidinone. nih.govmdpi.com The choice of solvent can also affect the λ_max values, particularly for n → π* transitions, due to differing degrees of solvation of the ground and excited states. orientjchem.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a detailed model of the molecular structure can be generated. This model provides accurate information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this exact compound is not publicly available, analysis of related pyrimidinone structures allows for a detailed prediction of its solid-state characteristics. acs.orgnih.gov

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. For this compound, the crystal packing would be dominated by strong hydrogen bonds. acs.org

Hydrogen Bonding: The N-H group of one molecule is expected to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule acts as an acceptor. This N-H···O interaction is a highly directional and robust interaction that often leads to the formation of well-defined supramolecular structures, such as chains or dimers, which are common in pyrimidinone crystals. acs.orgias.ac.in

Other Interactions: Weaker interactions, such as C-H···O hydrogen bonds involving the cyclopropyl or ring hydrogens, and π-π stacking between the pyrimidinone rings, may also play a role in stabilizing the crystal lattice. nih.govrsc.org The interplay of these various forces dictates the final, most thermodynamically stable crystal structure. nih.gov

Conformational Analysis in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. A key conformational feature of this compound is the orientation of the cyclopropyl group relative to the pyrimidine ring.

Studies of similar cyclopropyl-substituted aromatic systems suggest that the cyclopropyl group is likely to adopt a "bisected" conformation. researchgate.netnih.gov In this arrangement, the plane of the cyclopropyl ring is roughly perpendicular to the plane of the pyrimidinone ring, with one of the C-H bonds of the cyclopropyl group pointing towards the ring. This conformation is often favored as it minimizes steric hindrance and allows for potential electronic interactions between the cyclopropyl ring's orbitals and the π-system of the pyrimidine ring. researchgate.netresearchgate.net The precise dihedral angle between the two rings would be determined by the X-ray diffraction analysis.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-cyclopropylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrimidinone derivatives typically employs one-pot multicomponent reactions, leveraging cyclocondensation of urea/thiourea with β-keto esters or aldehydes under acidic conditions. For 6-chloro derivatives, chlorination steps using POCl₃ or PCl₅ are critical. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction homogeneity and intermediate stability.

- Catalyst use : Lewis acids like ZnCl₂ or Bi(OTf)₃ improve cyclization efficiency.

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product minimization. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidinone carbonyl at ~160 ppm).

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Software like SHELXL refines anisotropic displacement parameters and validates molecular geometry .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic chlorine patterns.

- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Advanced Questions

Q. How can X-ray crystallography data be interpreted to resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) analysis requires:

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker APEX-II) with φ/ω scans at 298 K.

- Structure solution : Direct methods (SHELXS) generate initial phase estimates. For disordered regions (e.g., cyclopropyl groups), iterative refinement with SHELXL incorporates geometric restraints.